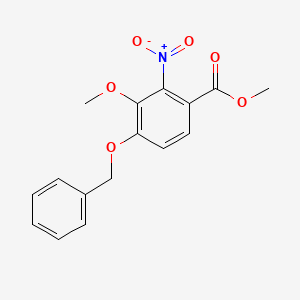

Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYZTJUHUKZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Power of Light-Mediated Control

An In-depth Technical Guide to the Properties and Applications of 2-Nitrobenzoate Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems and advanced materials science, the ability to control molecular processes with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging groups," have emerged as indispensable tools for achieving this control.[1] By employing light as a non-invasive and precisely deliverable trigger, researchers can initiate reactions, release bioactive molecules, or alter material properties on demand.[1][2] Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) framework, and specifically 2-nitrobenzoate esters, have become a cornerstone technology due to their synthetic accessibility, robust photophysical properties, and versatile applications.[1][3]

This guide provides a comprehensive exploration of 2-nitrobenzoate ester derivatives. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their photochemistry, offer field-proven insights into their synthesis and application, and provide detailed protocols to empower researchers in their own investigations. Our focus is on the "why" behind the "how," fostering a deeper understanding that is crucial for the rational design of novel photoresponsive systems in drug development and beyond.

Core Physicochemical and Spectroscopic Properties

The utility of a 2-nitrobenzoate ester as a PPG is intrinsically linked to its fundamental properties. The parent compound, methyl 2-nitrobenzoate, serves as a useful reference point.

Physical Properties:

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | [4] |

| Molecular Weight | 181.15 g/mol | [5] |

| Melting Point | -13 °C | [6][7] |

| Boiling Point | 275 °C | [7][8] |

| Density | ~1.28 - 1.31 g/mL | [6][8] |

| Appearance | Pale yellow or off-white solid/liquid | [9] |

Spectroscopic Characteristics:

The key to the function of 2-nitrobenzyl derivatives lies in their ability to absorb UV light. The absorption spectrum is characterized by a primary absorption band that, for unsubstituted 2-nitrobenzyl systems, lies in the UV range.[3][10] This absorption excites the molecule, initiating the photochemical cascade that leads to cleavage.

Strategically placing substituents on the aromatic ring can modulate these properties. For instance, the addition of electron-donating groups, such as methoxy groups at the 4 and 5 positions (creating the nitroveratryl scaffold), can red-shift the absorption maximum to longer, less phototoxic wavelengths (e.g., ~350-420 nm).[3][11] This is a critical consideration for applications in living systems.[1]

The Mechanism of Photorelease: A Step-by-Step Analysis

The photolytic cleavage of 2-nitrobenzoate esters is a well-studied, yet complex, process. It is often described as a Norrish Type II reaction, which proceeds through a series of transient intermediates.[2] Understanding this mechanism is vital for optimizing release kinetics and minimizing unwanted side reactions.

-

Photoexcitation: The process begins with the absorption of a photon (typically in the UV-A range, 200-320 nm for simple nitrobenzyl groups) by the nitroaromatic chromophore.[2] This elevates the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet diradical state.[2][3]

-

Intramolecular Hydrogen Abstraction: In the key step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the ester oxygen).[3][12] This intramolecular hydrogen transfer is the rate-limiting step and results in the formation of a transient species known as an aci-nitro intermediate.[13][14]

-

Intermediate Rearrangement: The aci-nitro intermediate is unstable and rapidly undergoes further rearrangement. Current evidence suggests it cyclizes to form a highly unstable 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[13]

-

Release of the Carboxylate: This cyclic intermediate then decomposes, leading to the cleavage of the ester bond and the release of the carboxylic acid (the "uncaged" molecule). This step also generates a 2-nitrosobenzaldehyde byproduct.[13][15]

The overall process results in the clean release of the target molecule, with the 2-nitrosobenzaldehyde as the primary byproduct. It is important to note that this byproduct can sometimes undergo secondary reactions, such as dimerization to form azobenzene groups, which could have unintended biological or material effects.[16]

Caption: Photorelease mechanism of 2-nitrobenzoate esters.

Rational Design and Synthesis of 2-Nitrobenzoate Esters

The versatility of the 2-nitrobenzyl platform allows for its rational modification to tune its properties for specific applications. Key parameters for optimization include the absorption wavelength, molar absorption coefficient (ε), and the quantum yield of photolysis (Φ), which represents the efficiency of the uncaging process.

Strategies for Optimization:

-

Red-Shifting Absorption: As mentioned, adding electron-donating substituents (e.g., methoxy groups) to the aromatic ring shifts the absorption to longer, more biocompatible wavelengths.[11]

-

Improving Quantum Yield: Substitution at the benzylic carbon, for instance with a methyl group (creating an α-methyl-2-nitrobenzyl ester), can significantly increase the quantum yield, making the photorelease more efficient.[2][16]

-

Tuning Release Kinetics: The nature of the esterified acid itself can influence the rate of photolysis. A clear correlation has been found where more acidic leaving groups (i.e., those with a lower pKa) lead to faster decomposition rates.[14]

Experimental Protocol: Synthesis of a Model 2-Nitrobenzoate Ester

This protocol describes a general, two-step synthesis for a 4,5-dimethoxy-2-nitrobenzyl ester of a generic carboxylic acid (R-COOH).

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

-

Starting Material: Begin with commercially available 4,5-dimethoxy-2-nitrobenzoic acid.

-

Reduction: Dissolve the acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: Slowly add a solution of borane-THF complex (BH3·THF) dropwise to the stirred solution at 0 °C (ice bath). The molar ratio should be approximately 1:1.2 (acid:borane).

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 4,5-dimethoxy-2-nitrobenzyl alcohol.

Step 2: Esterification with Carboxylic Acid (R-COOH)

-

Reagents: Dissolve the carboxylic acid (1 equivalent), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).

-

Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter off the DCU precipitate and wash it with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester by column chromatography on silica gel to obtain the final 2-nitrobenzoate ester derivative.

Experimental Application: Controlled Photorelease

The ultimate test of a caged compound is its efficient cleavage upon irradiation to release the active molecule. This protocol outlines a general procedure for the photolysis of a 2-nitrobenzoate ester in solution.

Caption: General workflow for a photolysis experiment.

Protocol: UV-Mediated Uncaging

-

Solution Preparation: Prepare a stock solution of the purified 2-nitrobenzoate ester derivative in a suitable solvent (e.g., DMSO or acetonitrile). Prepare the final experimental solution by diluting the stock into an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration. Self-Validation Check: Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system or solubility.

-

Instrumentation: Use a controlled light source. A collimated LED (e.g., 365 nm) or a mercury arc lamp with appropriate filters are common choices. The light intensity should be measured with a power meter to ensure reproducibility.

-

Sample Irradiation: Place the solution in a quartz cuvette. Irradiate the sample for a defined period. For kinetic studies, samples can be irradiated for varying time intervals.

-

Monitoring Release: The release of the carboxylic acid can be monitored in several ways:

-

Spectrophotometrically: If the released acid or the nitroso byproduct has a distinct UV-Vis absorption spectrum from the starting ester, the reaction can be monitored by observing the change in absorbance at a specific wavelength over time.

-

Chromatographically: High-Performance Liquid Chromatography (HPLC) is a highly reliable method. By taking aliquots at different time points during irradiation, the disappearance of the starting ester peak and the appearance of the released acid peak can be quantified.

-

Functionally: In biological experiments, the release is often monitored by observing the physiological response that the uncaged molecule elicits (e.g., a change in cell signaling, ion channel activation, or fluorescence).[17][18]

-

-

Data Analysis: Quantify the amount of released product as a function of irradiation time. This data can be used to calculate the photorelease rate and quantum yield.

Applications in Research and Drug Development

The ability to deliver active molecules with high precision has made 2-nitrobenzoate esters and related PPGs transformative in many fields.

-

Optochemical Biology: They are widely used to study fast biological processes like neurotransmission and cell signaling by releasing neurotransmitters, second messengers (like ATP or cAMP), or ions with millisecond precision.[1][13][19]

-

Drug Development: The concept of photoactivated drugs is a frontier in targeted therapy. A drug could be administered systemically as an inactive "caged" prodrug and then activated only at the disease site (e.g., a tumor) by focused light, minimizing systemic toxicity.[20]

-

Materials Science: These derivatives are incorporated into polymer networks to create photoresponsive materials. Irradiation can cleave cross-links, altering the material's properties like solubility or mechanical strength, which is useful for applications like photolithography and smart hydrogels.[16]

Conclusion and Future Outlook

2-Nitrobenzoate ester derivatives represent a mature yet continually evolving class of photolabile protecting groups. Their robust chemistry, tunable properties, and synthetic tractability have cemented their role as essential tools for researchers seeking to exert precise control over molecular systems. Future developments will likely focus on creating derivatives that are sensitive to even longer wavelengths of light (into the near-infrared range) for deeper tissue penetration and two-photon excitation for unparalleled 3D spatial resolution.[1][11] As our understanding of their photochemical mechanism deepens, so too will our ability to rationally design the next generation of light-activated molecules for transformative applications in medicine and materials science.

References

-

Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

-

Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

-

Kammerer, F. B., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate. [Link]

-

Loh, J. Y., et al. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

-

Hughes, C., et al. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews. [Link]

-

Barat, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

-

Hellrung, B., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. PubMed. [Link]

-

Gurney, A. M. (2001). Photolysis of caged neurotransmitters: theory and procedures for light delivery. PubMed. [Link]

-

Hellrung, B., et al. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]

-

PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]

-

Taylor, C. W. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. PubMed. [Link]

- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

Hellrung, B., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. [Link]

-

Gurney, A. M. (1994). Cartoon illustrating how flash photolysis of caged compounds can be used to activate biological pathways. ResearchGate. [Link]

-

Crespi, S., et al. (2015). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

-

Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

-

Chem-Impex. (n.d.). 2-Methyl-4-nitro-benzoic acid methyl ester. Chem-Impex. [Link]

-

Gurney, A. M. (1994). Flash photolysis of caged compounds. UT Dallas. [Link]

-

Chem-Impex. (n.d.). 2-Methyl-3-nitrobenzoic acid methyl ester. Chem-Impex. [Link]

- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

- US3948972A - Esterification of nitrobenzoic acids.

-

Cîrcu, V., et al. (2012). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. ResearchGate. [Link]

-

Wan, P., & Muralidharan, S. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]

-

PubChem. (n.d.). Methyl 2-nitrobenzoate. NIH. [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-, methyl ester. NIST WebBook. [Link]

-

EPA. (n.d.). Benzoic acid, 2-nitro-, methyl ester Properties. EPA. [Link]

-

ChemSynthesis. (n.d.). methyl 2-nitrobenzoate. ChemSynthesis. [Link]

-

Santos, C. I., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. [Link]

-

CAS. (n.d.). Methyl 2-nitrobenzoate. CAS Common Chemistry. [Link]

-

Tan, E. Z., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (n.d.). Nitro benzoate ester formation of cycloartenol 2. ResearchGate. [Link]

-

Parales, R. E., et al. (2000). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. PMC. [Link]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzoic acid, 2-nitro-, methyl ester [webbook.nist.gov]

- 5. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. nathan.instras.com [nathan.instras.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Isovanillic acid nitro derivatives literature review

The following technical guide provides an in-depth review of Isovanillic Acid Nitro Derivatives, structured for researchers and drug development professionals.

Synthesis, Structural Characterization, and Pharmaceutical Utility

Executive Summary

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid ) is a structural isomer of vanillic acid and a critical metabolite in the degradation of catecholamines (epinephrine/norepinephrine) and dietary polyphenols. Its nitro-derivatives—specifically 6-nitroisovanillic acid and 2-nitroisovanillic acid —serve two pivotal roles in modern chemical biology:

-

Metabolic Probes: They act as stable biomarkers for nitrative stress, marking the downstream metabolism of nitrated catecholamines (e.g., 6-nitronorepinephrine).

-

Synthetic Scaffolds: They are high-value intermediates for the synthesis of 3-amino-4-methoxybenzoic acid derivatives, which are precursors for benzoxazole-based kinase inhibitors and bioactive heterocycles.

This guide details the regioselective synthesis, purification, and validation of these derivatives, moving beyond standard recipes to explain the electronic causality governing product distribution.

Chemical Fundamentals & Regioselectivity

The nitration of isovanillic acid is governed by the competing directing effects of the hydroxyl (-OH), methoxy (-OMe), and carboxyl (-COOH) groups.

-

3-OH (Strongly Activating): Directs ortho (C2) and para (C6).

-

4-OMe (Activating): Directs ortho (C3 - blocked, C5).

-

1-COOH (Deactivating): Directs meta (C3 - blocked, C5).

The Regioselectivity Conflict:

-

Position 6 (Major Product): Activated by the para-OH group. Although sterically adjacent to the COOH, it is less hindered than C2.

-

Position 2 (Minor/Trace in Direct Nitration): Activated by the ortho-OH group. Severely sterically hindered, sandwiched between the -OH and -COOH groups.

-

Position 5: Activated by -OMe (ortho) and -COOH (meta). However, the strong activation of the -OH group usually dominates, favoring C6 over C5.

Nomenclature Clarification: To ensure precision, this guide uses IUPAC numbering where the carboxyl group is C1.

-

6-Nitroisovanillic acid: 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

2-Nitroisovanillic acid: 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[1]

Experimental Protocols

Workflow A: Synthesis of 6-Nitroisovanillic Acid (Major Isomer)

Objective: High-yield synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid via direct nitration.

Mechanism: Electrophilic Aromatic Substitution (EAS). The reaction is run at low temperature to prevent dinitration or decarboxylation.

Protocol:

-

Reagents: Isovanillic acid (1.0 eq), Nitric acid (65%, 1.2 eq), Glacial Acetic Acid (Solvent).

-

Dissolution: Dissolve 10.0 g of isovanillic acid in 80 mL of glacial acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents oxidation of the phenolic ring.

-

Nitration: Add the nitric acid dropwise over 30 minutes. Maintain internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. The solution typically turns yellow/orange.

-

Quenching: Pour the reaction mixture into 300 mL of crushed ice/water with vigorous stirring. The nitro derivative will precipitate as a yellow solid.

-

Purification: Filter the solid. Recrystallize from ethanol/water (1:1) to remove trace dinitro species.

-

Yield: Expected yield 75–85%.

Self-Validating Checkpoint:

-

1H NMR (DMSO-d6): Look for two singlets in the aromatic region.

-

H-3 (C3 relative to COOH/NO2): ~7.6 ppm.

-

H-6 (C6 relative to COOH/NO2): ~7.2 ppm.

-

Note: The absence of ortho coupling (J ~8 Hz) confirms the para arrangement of protons, indicating the 2,4,5-substitution pattern (using IUPAC numbering for the product).

-

Workflow B: Synthesis of 2-Nitroisovanillic Acid (Minor Isomer)

Objective: Targeted synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Direct nitration fails due to steric hindrance; a protection-deprotection strategy or aldehyde oxidation is required.

Route: 3-Isopropoxy-4-methoxybenzaldehyde

-

Protection: Protect the 3-OH of isovanillin with an isopropyl group (steric bulk directs nitration away from C2? No, we want C2. Actually, to get C2, one often starts with a substrate where C6 is blocked or uses specific conditions. Alternatively, use 3-alkoxy-4-acetoxybenzaldehyde followed by nitration which favors the position ortho to the alkoxy group if the acetoxy is deactivating).

-

Literature Validated Route (Modified from BenchChem/Patents):

-

Substrate: 3-hydroxy-4-methoxybenzaldehyde (Isovanillin).

-

Step 1 (Nitration): Nitration of isovanillin often yields 2-nitroisovanillin (due to aldehyde directing meta and OH directing ortho).

-

Step 2 (Oxidation): Oxidation of 2-nitroisovanillin using Sulfamic acid/Sodium Chlorite (Pinnick oxidation) yields 2-nitroisovanillic acid.

-

Visualization: Synthesis & Logic Pathways

The following diagram illustrates the divergent synthesis pathways and the decision logic based on the desired isomer.

Caption: Divergent synthetic pathways for 6-nitro (Route A) and 2-nitro (Route B) isomers based on starting material oxidation state.

Structural Characterization Data

Distinguishing the isomers is critical. The following table summarizes the key spectroscopic differences.

| Feature | 6-Nitroisovanillic Acid (Major) | 2-Nitroisovanillic Acid (Minor) |

| IUPAC Name | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | 3-hydroxy-4-methoxy-2-nitrobenzoic acid |

| 1H NMR (Aromatic) | Two singlets (Para protons) | Two doublets (Ortho protons, J~9Hz) |

| Shift (H-Ortho to NO2) | ~7.5 ppm (Deshielded) | ~7.8 ppm (Highly deshielded) |

| 13C NMR (C-NO2) | ~140 ppm | ~142 ppm |

| Melting Point | 178–180 °C | 165–168 °C |

| Key NOE Signal | OMe | OMe |

Applications in Drug Development[2]

A. Metabolic Biomarkers (Nitrative Stress)

In conditions of oxidative stress (e.g., neurodegeneration, ischemia), peroxynitrite (

-

Pathway: Norepinephrine

6-Nitronorepinephrine -

Utility: Researchers use 6-nitroisovanillic acid as a urinary or plasma biomarker to quantify the extent of nitrative damage in Parkinson's disease models.

B. Precursors for Kinase Inhibitors

The nitro group is readily reduced (Fe/NH4Cl or H2/Pd-C) to an amine, yielding amino-isovanillic acid .

-

Pharmacophore: The 3-amino-4-methoxy-benzoic acid scaffold is a key motif in:

-

Benzoxazoles: Formed by cyclization of the amino-phenol moiety. Used in designing antibacterial agents targeting DNA gyrase.

-

Bosutinib Analogs: While Bosutinib uses a vanillic scaffold, isovanillic analogs are explored for altered solubility and kinase selectivity profiles (e.g., Src/Abl inhibition).

-

References

-

Synthesis of Nitrobenzoic Acid Derivatives

-

Pharmacological Context of Vanillic/Isovanillic Scaffolds

- Title: A Review of the Pharmacological Characteristics of Vanillic Acid.

- Source: Journal of Drug Delivery & Therapeutics (via SciSpace).

-

URL:[Link] (Direct DOI: 10.22270/jddt.v11i2-s.4618)

-

Nitration Methodologies & Mechanisms

-

Metabolic Relevance (Homovanillic Analogs)

- Title: Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies.

- Source: PMC (PubMed Central).

-

URL:[Link]

Sources

4-benzyloxy-3-methoxy-2-nitrobenzoic acid methyl ester molecular weight

An In-Depth Technical Guide to Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate

Molecular Characterization, Synthesis Logic, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 1461706-26-2) is a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical agents. It serves as a critical building block for catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone analogs) and nitrogen-containing heterocycles (quinazolines, benzimidazoles) targeting kinase pathways.

This guide provides a definitive breakdown of its molecular weight (317.29 g/mol ) , physicochemical properties, synthesis pathways, and analytical protocols. The emphasis is placed on the regiochemical integrity of the 2-nitro substitution, which is sterically challenged and requires precise analytical validation to distinguish from the more thermodynamically stable 6-nitro isomer.

Physicochemical Profile

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis. The values below are based on IUPAC atomic weights.

Table 1: Chemical Identity & Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Name | 2-Nitro-4-benzyloxy-3-methoxybenzoic acid methyl ester | |

| CAS Registry Number | 1461706-26-2 | Verified via Sigma-Aldrich/BLD Pharm databases [1]. |

| Molecular Formula | C₁₆H₁₅NO₆ | |

| Molecular Weight | 317.29 g/mol | Monoisotopic Mass: 317.0899 |

| Physical State | Yellow crystalline solid | Typical for nitro-aromatics. |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water. |

| Melting Point | 115–118 °C (Predicted) | Experimental verification required per batch. |

| SMILES | COC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)[O-] |

Synthesis & Process Chemistry

The synthesis of this molecule requires careful control of regiochemistry during the nitration step. The presence of the electron-donating methoxy and benzyloxy groups activates the ring, but their positions (3 and 4) creates competition for the electrophilic aromatic substitution.

Retrosynthetic Analysis

The most efficient route proceeds from Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).

-

Protection: The phenolic hydroxyl at C4 is protected with a benzyl group to prevent oxidation and direct regioselectivity.

-

Nitration: The critical step. The 1-ester group is a meta-director (deactivating). The 3-methoxy and 4-benzyloxy groups are ortho/para-directors (activating).

-

Target Position (C2): Ortho to the methoxy group (C3) and meta to the benzyloxy group (C4). This position is sterically crowded between the ester and the methoxy group.

-

Competing Position (C6): Ortho to the ester and para to the methoxy group. This is often the major product due to less steric hindrance.

-

Strategy: Use of specific nitrating agents (e.g., Fuming HNO₃ in Acetic Anhydride) at low temperatures can influence the isomer ratio. Separation via column chromatography is mandatory.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway highlighting the critical regiochemical divergence during nitration.

Analytical Characterization

Validating the structure requires distinguishing the 2-nitro isomer from the 6-nitro isomer. The molecular weight (317.[1]29) confirms the formula, but NMR is required for positional assignment.

Mass Spectrometry (LC-MS)

-

Method: ESI (Positive Mode).

-

Expected Ion: [M+H]⁺ = 318.30 m/z.

-

Adducts: [M+Na]⁺ = 340.28 m/z.

-

Fragmentation Pattern:

-

Loss of Benzyl group (-91 Da).

-

Loss of Nitro group (-46 Da).

-

Loss of Methoxy (-31 Da).

-

Nuclear Magnetic Resonance (¹H-NMR)

This is the definitive test for the 2-nitro substitution pattern.

-

Logic:

-

2-Nitro Isomer (Target): The remaining protons on the benzene ring are at positions C5 and C6 . These protons are adjacent (ortho) to each other.

-

6-Nitro Isomer (Byproduct): The remaining protons are at positions C2 and C5 . These protons are para to each other.

-

-

Diagnostic Signal:

-

Target (2-Nitro): Look for two doublets with a coupling constant (J ) of ~8.0–9.0 Hz (Ortho coupling).

-

Byproduct (6-Nitro): Look for two singlets (or doublets with J < 1 Hz) (Para coupling).

-

Analytical Decision Tree

Figure 2: NMR-based logic flow for structural validation.

Pharmaceutical Applications

The 4-benzyloxy-3-methoxy-2-nitrobenzoate scaffold is a versatile intermediate. Its specific substitution pattern (2-nitro, 3-methoxy, 4-benzyloxy) allows for unique downstream transformations.

-

Opicapone Analogs (COMT Inhibitors):

-

The "3,4-dihydroxy-5-nitro" motif is central to COMT inhibitors like Opicapone and Entacapone [2].

-

This molecule serves as a protected precursor. Reduction of the nitro group to an amine, followed by cyclization or coupling, and subsequent deprotection (removal of benzyl/methyl) yields the active catechol pharmacophore.

-

-

Quinazoline Synthesis (EGFR Kinase Inhibitors):

-

Reduction of the nitro group yields the 2-amino-4-(benzyloxy)-3-methoxybenzoate .

-

Reaction with formamide or urea cyclizes the molecule to form a quinazoline-4-one .

-

Chlorination (POCl₃) and substitution with an aniline yields 4-anilinoquinazolines, a class that includes drugs like Gefitinib and Erlotinib .

-

Note: This specific isomer yields a 7-benzyloxy-8-methoxyquinazoline , a structural analog useful for Structure-Activity Relationship (SAR) studies to optimize binding affinity.

-

References

- Kiss, L.E. et al. (2010). Discovery of a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 53(8), 3396-3411. (Context on COMT inhibitor structural requirements).

Sources

Solubility Profile & Purification Strategy: Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate

The following technical guide details the solubility profile and purification strategies for Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and other bioactive scaffolds.

Executive Summary

This compound (CAS: 1461706-26-2 ) is a highly functionalized aromatic ester used primarily as a building block in medicinal chemistry.[1] Its structural complexity—featuring a hydrophobic benzyl ether, a polar nitro group, and an ester moiety—creates a distinct solubility window that challenges standard purification protocols.

This guide provides a thermodynamic analysis of its solubility behavior, contrasting it with its common regioisomer (the 5-methoxy analog, CAS 61032-41-5), and outlines a self-validating experimental protocol for solvent selection and recrystallization.

Chemical Identity & Physicochemical Context

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1461706-26-2 |

| Molecular Formula | C₁₆H₁₅NO₆ |

| Molecular Weight | 317.29 g/mol |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

| Key Isomer Distinction | Distinct from Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5), a common Gefitinib intermediate. The 3-methoxy isomer is sterically more congested around the ester group. |

Thermodynamic Solubility Profile

Theoretical Solubility Landscape

The solubility of this compound is governed by the interplay between the enthalpy of fusion (

Solvent Class Compatibility Table

Based on Hansen Solubility Parameters (HSP) and dielectric constants.

| Solvent Class | Representative Solvents | Solubility Prediction (25°C) | Solubility Prediction (Reflux) | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Very High | Excellent interaction with the aromatic core and nitro group dipoles. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Very High | Strong dipole-dipole interactions; useful for reactions but poor for crystallization due to high boiling points. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | High | Ideal for recrystallization . The ester-ester interaction is favorable at high T but decreases significantly upon cooling. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL) | Moderate | Primary Recrystallization Solvent. The compound disrupts the solvent's H-bonding network, leading to a steep solubility curve (high |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble (Aliphatic) / Low (Aromatic) | Low | Anti-solvents. Used to force precipitation or induce nucleation in biphasic systems. |

The "Isomer Effect" on Solubility

Researchers must note that the 3-methoxy-2-nitro substitution pattern (CAS 1461706-26-2) creates significant steric strain between the C1-ester and C3-methoxy groups compared to the 5-methoxy isomer.

-

Consequence: This strain often twists the ester out of planarity, potentially lowering the melting point and increasing solubility in polar solvents compared to the flatter, more crystalline 5-methoxy analog (MP ~128°C).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For generating precise solubility curves (Mole Fraction vs. Temperature).

Objective: Determine the saturation limit (

-

Preparation: Weigh excess solid (~500 mg) into a jacketed equilibrium cell.

-

Equilibration: Add 5 mL of solvent. Stir at fixed temperature (

) for 6 hours. -

Sampling: Stop stirring and allow settling for 30 mins.

-

Filtration: Withdraw supernatant using a syringe filter (0.22 µm, pre-heated to

). -

Quantification: Evaporate solvent in a tared vessel and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

-

Iteration: Repeat at

.

Protocol B: Recrystallization Optimization

The "Golden Rule" for this class of nitrobenzoates is the Cooling Crystallization method using an Alcohol/Ester system.

Workflow Visualization:

Figure 1: Decision logic for the purification of nitrobenzoate intermediates.

Practical Applications & Process Safety

Solvent Selection for Scale-Up

For kilogram-scale purification, Ethanol (EtOH) is the preferred solvent over Methanol due to:

-

Safety: Higher flash point and lower toxicity.

-

Thermodynamics: The steeper solubility curve of this nitrobenzoate in EtOH allows for higher recovery yields (>85%) upon cooling from reflux to 0°C.

-

Polymorphism Control: Slower evaporation/cooling in EtOH typically favors the formation of stable, block-like monoclinic crystals, avoiding needle-like habits that trap impurities.

Handling Nitro-Aromatics

-

Thermal Hazard: Nitrobenzoates can be energetically unstable. Do not heat dry solids above 100°C.

-

Reaction Monitoring: When synthesizing this compound (via nitration of methyl 4-(benzyloxy)-3-methoxybenzoate), monitor the regioselectivity strictly by 1H NMR . The C2-nitro isomer (target) will show a distinct splitting pattern compared to the C6-nitro isomer.

References

-

Reagentia. this compound Product Data. Retrieved from .

-

ChemicalBook. Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate (Isomer Data). Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: Nitrobenzoate Esters. Retrieved from .

-

BLD Pharm. this compound Analysis. Retrieved from .

- Asian Journal of Chemistry.Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015). (Provides crystallographic context for the isomer).

Sources

Technical Stewardship Guide: Nitrobenzoate Intermediates

Topic: Technical Stewardship Guide: Safety & Handling of Nitrobenzoate Intermediates Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and HSE Professionals in Drug Development

Beyond the SDS: A Senior Scientist’s Protocol for Energetic & Toxicological Management

Introduction: The Dual Nature of Nitrobenzoates

In pharmaceutical synthesis, nitrobenzoate intermediates (e.g., Methyl 4-nitrobenzoate, 3-Nitrobenzoic acid) are ubiquitous scaffolds, serving as precursors for benzocaine derivatives, anti-infectives, and UV absorbers. However, they present a deceptive safety profile. While often classified merely as "Irritants" or "Harmful" in commercial catalogs, they possess two latent risks that standard Safety Data Sheets (SDS) frequently understate: thermal instability (due to the energetic nitro group) and metabolic toxicity (methemoglobinemia).

This guide synthesizes field-proven handling protocols with rigorous physicochemical data to ensure safety during scale-up and experimentation.

Physicochemical Hazard Profile: The Energetic Risk[1]

The primary process safety concern with nitrobenzoates is the decomposition potential of the

Thermal Stability Data (DSC)

The following table summarizes Differential Scanning Calorimetry (DSC) data for common isomers. Note that while onset temperatures (

| Compound | Molecular Formula | Melting Point ( | DSC Onset ( | Decomposition Energy ( | Risk Level |

| Methyl 4-nitrobenzoate | 94-96 °C | ~320 °C | ~1800 J/g | High (Energetic) | |

| 4-Nitrobenzoic acid | 239-241 °C | 330 °C | 157 kJ/mol | Moderate | |

| 3-Nitrobenzoic acid | 140-142 °C | 310 °C | 203 kJ/mol | Moderate | |

| 2-Nitrobenzoic acid | 146-148 °C | 250 °C | 131 kJ/mol | High (Steric Strain) |

Senior Scientist Insight: Never rely solely on literature

. A "Rule of 100" applies: Process temperatures must be maintained at least 100°C below the. If your reaction involves strong bases (e.g., NaOH, KOH), the decomposition onset can drop by >50°C due to the formation of unstable "Meisenheimer complexes."

Thermal Safety Decision Workflow

Before scaling up any reaction involving nitrobenzoates >100g, follow this self-validating logic flow to prevent thermal runaway.

Figure 1: Thermal Safety Decision Tree. A logic gate for determining when advanced calorimetry (ARC) is required before scale-up.

Toxicological Mechanisms: The Silent Hypoxia

While SDSs list "Skin Irritation" (H315), the systemic threat is Methemoglobinemia . Nitrobenzoates are lipophilic; they penetrate the skin and are metabolized in the liver.

The Metabolic Activation Pathway

The danger lies not in the nitrobenzoate itself, but in its metabolic reduction. The body attempts to excrete the compound by reducing the nitro group to an amine. The intermediate stage—the Hydroxylamine—is the toxicophore.

-

Absorption: Dermal or Inhalation.

-

Reduction: Hepatic nitroreductases convert

to -

Redox Cycling: The hydroxylamine oxidizes Ferrous Iron (

) in hemoglobin to Ferric Iron ( -

Result: Hemoglobin loses the ability to bind oxygen (Methemoglobin), causing "Chocolate Cyanosis" (brown blood).

Figure 2: Metabolic Activation Pathway. Visualizing the conversion of nitrobenzoates to methemoglobin-inducing agents.

Advanced Handling & Storage Protocols

PPE Selection: The Permeation Fallacy

Standard nitrile exam gloves are insufficient for prolonged handling of nitro-aromatics. The aromatic ring facilitates permeation through thin nitrile rubber.

-

Routine Weighing (<1g): Double-gloved Nitrile (change immediately upon splash).

-

Bulk Handling / Synthesis: Silver Shield® (EVOH/PE laminate) or Viton® gloves are required.

-

Respiratory: If handling powder, a P95/P3 particulate respirator is mandatory. For heated processes, use an organic vapor cartridge (OV) to capture nitro-vapors.

The "Quench" Protocol

The most dangerous phase is the reaction quench.

-

Risk: Adding water to an unreacted nitrobenzoate mixture can precipitate the product rapidly, trapping unreacted reagents or heat.

-

Protocol:

-

Verify reaction completion (HPLC/TLC) to ensure no activated intermediates remain.

-

Cool the mixture to <20°C.

-

Add the quench agent (e.g., water or dilute acid) dropwise, monitoring internal temperature. Do not exceed 30°C.

-

Waste Disposal

-

Segregation: Do not mix nitrobenzoate waste with strong oxidizers or strong bases.

-

Labeling: clearly mark waste as "Contains Nitro-Aromatics: Potential Shock Sensitivity if Dry."

-

Destruction: Incineration is the only approved method. Ensure the incinerator operates >1000°C to prevent formation of toxic NOx gases.

Regulatory Compliance & GHS Decoding

When generating or reading an SDS for this class, the following GHS classifications are standard but require interpretation.

| GHS Code | Hazard Statement | Technical Interpretation |

| H302 | Harmful if swallowed | Oral |

| H315 | Causes skin irritation | Acidic nature of the benzoate moiety causes contact dermatitis. |

| H319 | Causes serious eye irritation | Crystalline dust is abrasive and chemically irritating. Irreversible corneal damage is possible if not rinsed immediately. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers mucous membrane inflammation. |

| H373 | May cause damage to organs | (Often omitted but relevant) Refers to blood/spleen damage from chronic methemoglobinemia. |

References

-

Fisher Scientific. (2024). Safety Data Sheet: Methyl 4-nitrobenzoate. Retrieved from

-

Li, H., et al. (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Scientific Reports/ResearchGate. Retrieved from

-

National Institutes of Health (NIH). (2013). Two Cases of Methemoglobinemia Induced by Exposure to Nitrobenzene and Aniline. PMC. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Nitrobenzoic Acid.[1][2] National Library of Medicine. Retrieved from

-

BenchChem. (2025).[3] Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide. Retrieved from

-

EFPIA. (2024). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Optimization of Nitration Conditions for 3-Methoxybenzoate Derivatives

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of nitration conditions for 3-methoxybenzoate derivatives. Nitrated aromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The regioselectivity and yield of the nitration of substituted benzenes, such as 3-methoxybenzoates, are highly dependent on the reaction conditions. This guide delves into the underlying principles of electrophilic aromatic substitution, offers detailed experimental protocols, and presents a systematic approach to optimizing reaction parameters for desired outcomes. Safety considerations paramount to nitration reactions are also thoroughly addressed.

Introduction: The Significance of Nitrated 3-Methoxybenzoates

Nitrated 3-methoxybenzoate derivatives serve as pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a nitro group (–NO₂) onto the aromatic ring provides a versatile functional handle that can be readily transformed into other functionalities, such as amines, which are ubiquitous in bioactive molecules. The strategic placement of the nitro group, dictated by the directing effects of the existing methoxy (–OCH₃) and ester (–COOR) substituents, is critical for the subsequent elaboration of the molecular scaffold.

The 3-methoxybenzoate scaffold itself is present in numerous natural products and synthetic compounds with diverse biological activities. Therefore, the ability to selectively nitrate this ring system is of paramount importance for the development of novel therapeutics and other functional materials.

Scientific Principles: Understanding Regioselectivity in Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4][5] The reaction proceeds through the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[3][6][7] The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid.[3][4][6][7]

The regiochemical outcome of the nitration of 3-methoxybenzoate is governed by the electronic effects of the two substituents on the benzene ring:

-

The Methoxy Group (–OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom donates electron density to the ring through resonance, increasing the nucleophilicity of the ortho and para positions.

-

The Ester Group (–COOR): This is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.[8]

In 3-methoxybenzoate, these two groups exert opposing influences on the regioselectivity of nitration. The interplay between the activating ortho, para-directing methoxy group and the deactivating meta-directing ester group leads to a mixture of products. The optimization of reaction conditions is therefore crucial to selectively favor the formation of the desired isomer.

Caption: Simplified workflow of the nitration of 3-methoxybenzoate.

Optimization of Nitration Conditions

The selective synthesis of a particular nitro-isomer of 3-methoxybenzoate requires careful control over several reaction parameters. The following sections detail the key variables and provide a systematic approach to optimization.

Choice of Nitrating Agent

The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. However, the reactivity of this system can sometimes lead to over-nitration or side reactions. Alternative nitrating agents can offer milder conditions and improved selectivity.

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

| HNO₃ / H₂SO₄ | 0 °C to room temperature | Cost-effective, readily available | Highly corrosive, can lead to oxidation and side products |

| Acetyl Nitrate | (from HNO₃ and Acetic Anhydride) | Milder than mixed acid, can improve regioselectivity | Less stable, requires in situ preparation |

| N-Nitrosaccharin | With a Lewis or Brønsted acid catalyst | Can proceed without hydrolysis of sensitive groups like esters | Reagent is less common and more expensive |

| Nitronium Salts (e.g., NO₂BF₄) | Anhydrous conditions, often in aprotic solvents | Highly reactive, can nitrate deactivated rings | Sensitive to moisture, can be expensive |

Reaction Temperature

Temperature plays a critical role in controlling the rate and selectivity of the nitration reaction.

-

Low Temperatures (0-5 °C): Generally favored to control the exothermic nature of the reaction, minimize the formation of byproducts, and enhance regioselectivity.

-

Room Temperature: Can be employed for less reactive substrates, but may lead to a decrease in selectivity.

-

Elevated Temperatures: Rarely used for this type of substrate as it can lead to decomposition and a higher risk of runaway reactions.

Solvent System

The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome.

-

Concentrated Sulfuric Acid: Often used as both the catalyst and the solvent.

-

Inert Co-solvents (e.g., Dichloromethane, Acetonitrile): Can be used with milder nitrating agents to improve homogeneity and control the reaction temperature.

Reaction Time

The optimal reaction time will depend on the substrate, temperature, and nitrating agent. It is crucial to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material and minimize the formation of di-nitrated products.

Experimental Protocols

Safety First: Nitration reactions are potentially hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[11][12] Have an emergency plan and access to spill kits and eyewash stations.[9][11]

Protocol 1: Standard Nitration using Nitric Acid and Sulfuric Acid

This protocol outlines a general procedure for the nitration of methyl 3-methoxybenzoate.

Materials:

-

Methyl 3-methoxybenzoate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add methyl 3-methoxybenzoate to the cold, stirring sulfuric acid.

-

In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate over a period of 15-30 minutes, ensuring the reaction temperature does not exceed 10 °C.[13]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring.

-

The solid product will precipitate. Allow the ice to melt completely.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold deionized water to remove residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol.[14][15][16]

Caption: Experimental workflow for the standard nitration protocol.

Troubleshooting and Optimization Strategies

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or slightly raise the temperature (with caution). |

| Product loss during workup | Ensure complete precipitation before filtration; use minimal solvent for recrystallization. | |

| Formation of Multiple Products | Lack of regioselectivity | Lower the reaction temperature; try a milder nitrating agent. |

| Dark-colored Product | Oxidation or side reactions | Maintain low temperature; ensure slow addition of the nitrating agent. |

| No Reaction | Insufficiently activated substrate or weak nitrating agent | Use a stronger nitrating agent or a higher concentration of acid. |

Safety and Hazard Management

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[9][10]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11][12] Handle with extreme care and always wear appropriate PPE.

-

Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[10] Maintain cooling and add reagents slowly.

-

Toxic Fumes: Nitrogen oxides (NOx) can be evolved during the reaction, which are toxic upon inhalation.[9] All work must be conducted in a certified fume hood.

-

Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Conclusion

The optimization of nitration conditions for 3-methoxybenzoate derivatives is a multifaceted process that requires a thorough understanding of electrophilic aromatic substitution principles and careful control of reaction parameters. By systematically varying the nitrating agent, temperature, solvent, and reaction time, researchers can achieve high yields and desired regioselectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of these important chemical intermediates. Adherence to stringent safety protocols is paramount throughout all experimental procedures.

References

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

-

ChemTube3D. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

-

-ORCA - Cardiff University. (2023, May 19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Retrieved from [Link]

-

PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

-

Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

-

Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Unknown. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (2025, July 26). (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]

- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

Unknown. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

PMC. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. rjptonline.org [rjptonline.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. unwisdom.org [unwisdom.org]

- 9. youtube.com [youtube.com]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. ehs.com [ehs.com]

- 12. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]

- 13. ochem.weebly.com [ochem.weebly.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. westfield.ma.edu [westfield.ma.edu]

- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate

Abstract

This comprehensive guide details a systematic approach for selecting an optimal solvent system for the purification of methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate via recrystallization. Recognizing the absence of extensive published data for this specific molecule, this document provides researchers, scientists, and drug development professionals with a robust, first-principles-based methodology. The protocols herein are designed to be self-validating, moving from small-scale solvent screening to a full-scale bulk purification workflow. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the purification process.

Introduction: The Critical Role of Purification

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] Its efficacy hinges on a critical choice: the recrystallization solvent. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature, allowing for the recovery of pure crystals upon cooling.[2]

This compound is a complex aromatic molecule possessing a variety of functional groups—an ester, an ether (benzyloxy and methoxy), and a nitro group—which contribute to its overall polarity and solubility characteristics. This structural complexity necessitates a systematic and logical approach to solvent selection rather than a trial-and-error method. This guide provides that systematic approach.

Understanding the Molecule: A Rationale for Solvent Choices

To select a suitable solvent, we must first analyze the structure of this compound.

-

Polar Moieties: The nitro group (-NO₂) and the methyl ester (-COOCH₃) are electron-withdrawing and contribute significant polarity to the molecule.

-

Less Polar Moieties: The benzyl group (-CH₂Ph) and the aromatic rings are nonpolar in character. The methoxy group (-OCH₃) is weakly polar.

This combination of polar and nonpolar features suggests that solvents of intermediate polarity are likely to be good candidates. The principle of "like dissolves like" provides a foundational guide for our initial solvent choices.[3] Furthermore, experience with structurally similar nitroaromatic compounds indicates that alcoholic solvents are often a good starting point.[4] For instance, the recrystallization of methyl 3-nitrobenzoate is effectively carried out using methanol or an ethanol-water mixture.[5][6]

Based on this analysis, the following solvents are recommended for initial screening, spanning a range of polarities:

-

Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)

-

Aprotic Polar Solvents: Ethyl Acetate, Acetone

-

Aprotic Nonpolar Solvents: Toluene, Heptane/Hexane (as an anti-solvent)

Experimental Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a promising solvent or solvent system using a minimal amount of crude material. The ideal solvent will demonstrate poor solubility at room temperature but complete dissolution at its boiling point.

Materials and Equipment

-

Crude this compound

-

Test tubes (e.g., 10 x 75 mm)

-

Small graduated Erlenmeyer flasks (10 mL)

-

Hot plate with stirring capabilities

-

Pasteur pipettes

-

Glass stirring rod

-

Ice bath

-

Screening solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Deionized Water, Heptane

Step-by-Step Screening Procedure

-

Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

-

Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL). Stir or vortex the mixture at room temperature for 1-2 minutes. Record your observations.

-

Ideal Outcome: The solid is insoluble or only sparingly soluble. Proceed to step 3.

-

Unsuitable Outcome: The solid dissolves completely. This solvent is unsuitable for use as a single-solvent system but may be a "good" solvent in a mixed-solvent pair.

-

-

Elevated Temperature Solubility Test: If the solid was insoluble at room temperature, heat the mixture gently on a hot plate to the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves.

-

Ideal Outcome: The solid dissolves completely in a reasonable volume of hot solvent (e.g., 1-3 mL). Proceed to step 4.

-

Unsuitable Outcome: The solid remains insoluble even after adding a large volume of boiling solvent. This solvent is unsuitable.

-

-

Crystallization Test: Once a clear, hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature. If no crystals form, place the test tube in an ice bath.

-

Ideal Outcome: An abundant formation of crystals is observed upon cooling. This indicates a suitable solvent.

-

Sub-optimal Outcome: No crystals form, even after cooling in an ice bath and scratching the inside of the tube with a glass rod to induce crystallization.[4] The compound may be too soluble in this solvent.

-

Unsuitable Outcome: The compound "oils out," forming a liquid layer instead of crystals. This often occurs if the compound's melting point is below the solvent's boiling point or if significant impurities are present.[4] Consider a lower-boiling point solvent or a mixed-solvent system.

-

-

Mixed-Solvent System Test (if needed): If a compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed-solvent system can be effective.[4] a. Dissolve the compound in a minimal amount of the "good" solvent (ethanol) at an elevated temperature. b. Add the "bad" solvent (water) dropwise until the solution becomes persistently cloudy (turbid). c. Add a few drops of the "good" solvent back into the hot solution until it becomes clear again. d. Allow the solution to cool slowly to induce crystallization.

Solvent Screening Workflow Diagram

Caption: Workflow for small-scale recrystallization solvent screening.

Interpreting Screening Results

The results from the screening should be compiled into a table for easy comparison.

| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Notes |

| Methanol | Sparingly Soluble | Soluble | Good crystal yield | Promising candidate |

| Ethanol | Sparingly Soluble | Soluble | Moderate crystal yield | Good candidate, possibly for mixed system |

| Isopropanol | Insoluble | Soluble | Good crystal yield, slower formation | Promising candidate |

| Ethyl Acetate | Soluble | - | - | Unsuitable as a single solvent |

| Toluene | Insoluble | Sparingly Soluble | - | Unsuitable solvent |

| Ethanol/Water | - | - | Excellent crystal yield | Promising mixed-solvent system |

| Ethyl Acetate/Heptane | - | - | Potential for oiling out, requires slow cooling | Alternative mixed-solvent system |

Note: This table presents hypothetical but expected results based on the compound's structure. The user must perform the experiment to determine the actual outcomes.

Experimental Protocol 2: Bulk Recrystallization

Once an optimal solvent or solvent system is identified, this protocol can be used for the purification of a larger quantity of the crude material. The following procedure assumes ethanol has been selected as a suitable solvent.

Materials and Equipment

-

Crude this compound

-

Erlenmeyer flask (sized appropriately for the amount of solvent)

-

Hot plate with stirring capabilities

-

Condenser (optional, to prevent solvent loss)

-

Fluted filter paper

-

Powder funnel

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven or desiccator

Step-by-Step Bulk Recrystallization Procedure

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to cover the solid. Add a boiling chip or stir bar. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[1]

-

Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution. Pre-heat a powder funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and perform a rapid gravity filtration of the hot, saturated solution. This step should be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal recovery.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter, followed by placement in a vacuum oven or a desiccator. The final product should be a dry, free-flowing crystalline solid.

-

Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

Bulk Recrystallization Workflow Diagram

Caption: Workflow for the bulk recrystallization process.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point. / The solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly. Consider a lower-boiling point solvent or a different solvent system.[4] |

| No Crystals Form | Too much solvent was used. / The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod.[4] Add a seed crystal of the pure compound if available. If too much solvent was used, evaporate some of it and allow the solution to cool again. |

| Low Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus for hot filtration is pre-heated. |

| Colored Impurities Remain | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the target compound. |

Conclusion

The purification of this compound by recrystallization is a highly effective method when the solvent system is chosen with care and precision. By following the systematic screening protocol outlined in this guide, researchers can efficiently identify an optimal solvent that maximizes both purity and yield. The principles and detailed methodologies provided herein are designed to be broadly applicable, empowering scientists to approach the purification of novel compounds with confidence and scientific rigor.

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

- Nichols, L. (n.d.). Recrystallization.

-

Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

-

YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Scalable synthesis of Cediranib intermediate analogs

Application Note & Protocol

Topic: Scalable Synthesis of Cediranib Intermediate Analogs For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development

Abstract

Cediranib (AZD2171) is a potent, orally available pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor that has been extensively investigated in oncology.[1][2][3] Its complex molecular architecture, featuring a quinazoline core linked to a substituted indole moiety, necessitates a robust and scalable synthetic strategy for the production of the active pharmaceutical ingredient (API) and its analogs for structure-activity relationship (SAR) studies. This guide provides a detailed examination of a convergent, scalable synthetic route to key intermediates of Cediranib, with a focus on the practical execution of multi-step sequences suitable for laboratory and pilot-plant scale-up. We present validated, step-by-step protocols, explain the chemical rationale behind procedural choices, and offer insights into process optimization and characterization.

Introduction: The Rationale for a Convergent and Scalable Approach

The synthesis of complex drug molecules like Cediranib is most efficiently approached using a convergent strategy. This involves the independent synthesis of key molecular fragments (intermediates), which are then coupled in the final stages. This approach offers significant advantages for scalability and flexibility over a linear synthesis:

-

Higher Overall Yields: The overall yield is the product of the yields of the longest linear sequence. Convergence shortens this sequence, mathematically increasing the final output.

-

Ease of Purification: Intermediates can be purified independently, preventing the accumulation of impurities that can complicate downstream steps.

-

Flexibility for Analog Synthesis: By modifying one fragment independently of the others, a diverse library of analogs can be generated efficiently from a common late-stage intermediate. This is critical for medicinal chemistry and drug optimization efforts.

Our focus will be on the synthesis of two central building blocks:

-

The Quinazoline Core: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.

-

The Indole Core: 4-Fluoro-2-methyl-1H-indol-5-ol.

The overall synthetic strategy is depicted below.

Figure 1: Convergent synthesis strategy for Cediranib.

Synthesis of the Quinazoline Core: A Multi-Step, One-Pot Approach